molecular formula C20H17ClF3NO9 B13855204 (2S,3S,4S,5R,6S)-6-[[(4S)-6-chloro-4-(2-cyclopropylethynyl)-2-oxo-4-(trifluoromethyl)-1H-3,1-benzoxazin-8-yl]oxy]-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid

(2S,3S,4S,5R,6S)-6-[[(4S)-6-chloro-4-(2-cyclopropylethynyl)-2-oxo-4-(trifluoromethyl)-1H-3,1-benzoxazin-8-yl]oxy]-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid

Cat. No.: B13855204
M. Wt: 507.8 g/mol
InChI Key: OURIKXWHMJZDHE-UFPCOPRLSA-N
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Description

The compound (2S,3S,4S,5R,6S)-6-[[(4S)-6-chloro-4-(2-cyclopropylethynyl)-2-oxo-4-(trifluoromethyl)-1H-3,1-benzoxazin-8-yl]oxy]-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a benzoxazin ring, a trifluoromethyl group, and multiple hydroxyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the benzoxazin ring and the introduction of the trifluoromethyl group. The process begins with the preparation of the benzoxazin intermediate, followed by the addition of the cyclopropylethynyl group. The final steps involve the introduction of the hydroxyl groups and the carboxylic acid functionality. Common reagents used in these reactions include chlorinating agents, cyclopropyl acetylene, and trifluoromethylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group in the benzoxazin ring can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like ammonia or thiolates can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and protein binding.

    Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, the benzoxazin ring can bind to enzyme active sites, inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity. Additionally, the hydroxyl groups can form hydrogen bonds with target proteins, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of functional groups in this compound, including the trifluoromethyl group and the cyclopropylethynyl moiety, sets it apart from other similar compounds. These features contribute to its enhanced binding affinity and selectivity, making it a valuable tool in scientific research.

Properties

Molecular Formula

C20H17ClF3NO9

Molecular Weight

507.8 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(4S)-6-chloro-4-(2-cyclopropylethynyl)-2-oxo-4-(trifluoromethyl)-1H-3,1-benzoxazin-8-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C20H17ClF3NO9/c21-8-5-9-11(25-18(31)34-19(9,20(22,23)24)4-3-7-1-2-7)10(6-8)32-17-14(28)12(26)13(27)15(33-17)16(29)30/h5-7,12-15,17,26-28H,1-2H2,(H,25,31)(H,29,30)/t12-,13-,14+,15-,17+,19-/m0/s1

InChI Key

OURIKXWHMJZDHE-UFPCOPRLSA-N

Isomeric SMILES

C1CC1C#C[C@]2(C3=C(C(=CC(=C3)Cl)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)NC(=O)O2)C(F)(F)F

Canonical SMILES

C1CC1C#CC2(C3=C(C(=CC(=C3)Cl)OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)O2)C(F)(F)F

Origin of Product

United States

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